molecular formula C43H52BrN8O7P B1149732 8-Bromo-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite CAS No. 198080-37-4

8-Bromo-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite

Cat. No.: B1149732
CAS No.: 198080-37-4
M. Wt: 903.8
InChI Key:
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Description

8-Bromo-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite is a synthetic compound derived from guanosine. It incorporates an 8-bromo modification and DMF-5’-O-DMT protection into guanosine residues, making it a valuable tool in oligonucleotide research and development. This compound is primarily used in DNA synthesis, where it serves as a building block for creating modified DNA sequences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite involves several key steps:

    Bromination: The guanosine molecule undergoes bromination at the 8th position to introduce the bromo group.

    Protection: The 5’-hydroxyl group of the guanosine is protected using a dimethoxytrityl (DMT) group.

    Dimethylformamide (DMF) Modification: The nitrogen at the 2nd position is modified with a dimethylformamide (DMF) group.

    Phosphoramidite Formation: The 3’-hydroxyl group is converted into a phosphoramidite group, enabling its incorporation into DNA strands during synthesis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency. The production environment is maintained at cleanroom standards ranging from Class 100 to Class 100,000.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

8-Bromo-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of modified DNA sequences for studying DNA structure and function.

    Biology: Employed in creating DNA probes for gene detection and analysis.

    Medicine: Utilized in the development of therapeutic oligonucleotides for treating genetic disorders.

    Industry: Applied in the production of DNA-based sensors and diagnostic tools.

Mechanism of Action

The compound exerts its effects by incorporating modified guanosine units into DNA strands during synthesis. The 8-bromo modification and DMF-5’-O-DMT protection enhance the stability and functionality of the resulting DNA molecules. These modifications can affect DNA’s interaction with proteins and other molecules, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2’-deoxyguanosine: Similar in structure but lacks the DMF and DMT modifications.

    2’-Deoxy-N2-DMF-guanosine: Lacks the bromo and DMT modifications.

    5’-O-DMT-guanosine: Lacks the bromo and DMF modifications.

Uniqueness

8-Bromo-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite is unique due to its combination of modifications, which provide enhanced stability and functionality in DNA synthesis. This makes it particularly valuable for creating DNA molecules with specific properties for research and therapeutic applications.

Properties

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-bromo-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H52BrN8O7P/c1-28(2)52(29(3)4)60(57-24-12-23-45)59-35-25-37(51-39-38(47-41(51)44)40(53)49-42(48-39)46-27-50(5)6)58-36(35)26-56-43(30-13-10-9-11-14-30,31-15-19-33(54-7)20-16-31)32-17-21-34(55-8)22-18-32/h9-11,13-22,27-29,35-37H,12,24-26H2,1-8H3,(H,48,49,53)/b46-27+/t35-,36+,37+,60?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMKOTCSDJUGJE-JXFDYHEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)N=CN(C)C)N=C5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)/N=C/N(C)C)N=C5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H52BrN8O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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